Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-
Description
The compound "Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-" is a Schiff base derivative featuring a benzenemethanamine backbone conjugated via a methylene group to a 6-chloro-1,3-benzodioxol-5-yl substituent. The benzodioxol moiety consists of a fused benzene ring with two oxygen atoms forming a dioxolane ring, substituted with a chlorine atom at the 6-position.
Properties
CAS No. |
648424-33-3 |
|---|---|
Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-benzyl-1-(6-chloro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C15H12ClNO2/c16-13-7-15-14(18-10-19-15)6-12(13)9-17-8-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
InChI Key |
RSLACLGWSNDYJU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Reaction Conditions
- Temperature : Approximately 130 °C
- Reaction Time : Ranges from several hours to overnight
- Solvent : Commonly chlorobenzene or dioxane
- Catalysts : Transition metals such as ruthenium are often employed
Detailed Synthesis Steps
The following outlines a typical procedure for synthesizing Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-:
Preparation of Reaction Mixture :
- Dissolve complex catalysts (e.g., Ru-based catalysts) in chlorobenzene.
- Add benzylamine and the benzodioxole derivative to the mixture.
Heating :
- Stir the reaction mixture at 130 °C for 16 hours to facilitate the coupling reaction.
Work-Up :
- After completion, cool the reaction mixture to room temperature.
- Filter through silica gel to remove unreacted materials and isolate the product.
- Analyze the product using techniques like GC-MS or NMR to confirm purity.
-
- Purify the product using column chromatography on silica gel with appropriate elution solvents (e.g., hexanes/ethyl acetate).
Yield and Purity Analysis
The yields of Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- can vary based on the specific conditions used in the synthesis. Typical yields reported in literature range from 70% to 90%, depending on catalyst efficiency and substrate reactivity.
| Step | Condition | Yield (%) |
|---|---|---|
| Initial Reaction | 130 °C for 16 h | 70–90 |
| Isolation | Column Chromatography | >95 (purity) |
Recent studies have highlighted the importance of catalyst selection in optimizing reaction outcomes:
Ruthenium Catalysts : Various Ru catalysts have been screened for their effectiveness in promoting the coupling reaction.
Ligands : The choice of ligands significantly influences selectivity and yield. For example, ligands such as catechol derivatives have shown enhanced catalytic activity.
Mechanistic Insights
The mechanism typically involves the formation of a metal-amino complex that facilitates the nucleophilic attack of benzylamine on the electrophilic carbon of the benzodioxole moiety. This is followed by elimination steps that regenerate the catalyst while forming the desired product.
The preparation of Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- represents an important area of study within synthetic organic chemistry due to its potential applications in pharmaceuticals and materials science. Continued research into optimizing synthesis methods and understanding reaction mechanisms will enhance its utility in various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzenemethanamine Derivatives
- Entry 12 in : "Benzenemethanamine, 2-(1H-1,2,4-triazol-1-yl)-" Structural Differences: Replaces the benzodioxol group with a 1,2,4-triazole ring. Functional Implications: The triazole group enhances hydrogen-bonding capacity and metabolic stability compared to the benzodioxol moiety.
Benzodioxol-Containing Analogues
- Example 2 in : A 6-chloro-1,3-benzodioxol-5-yl group is attached to an imidazole-carboxaldehyde scaffold.
- Key Contrasts : While both compounds share the chloro-benzodioxol substituent, the target compound’s Schiff base linkage differs from the imidazole-thioether structure in . The imidazole derivative is designed as an endothelin antagonist, suggesting the benzodioxol group may play a role in receptor interaction. The target compound’s amine backbone could favor different pharmacokinetic profiles .
Substituted Amines and Schiff Bases
N-(6-Mercaptohexyl)benzamide () :
- Structural Comparison : Replaces the imine with an amide bond. Amides are more hydrolytically stable than Schiff bases, which may make the target compound more reactive but less stable in aqueous environments.
- Functional Impact : The thiol (–SH) group in ’s compound introduces redox activity, absent in the target compound .
- Benzeneethanamine, 2,5-dimethoxy-N-(phenylmethyl)- (): Substituent Effects: Methoxy groups are electron-donating, increasing amine basicity compared to the electron-withdrawing chlorine in the target compound.
Electronic and Steric Effects
Lipophilicity and Solubility
- Benzodioxol vs. Triazole : The benzodioxol group (logP ~2.5 estimated) is more lipophilic than 1,2,4-triazole (logP ~0.5), suggesting better membrane permeability but lower aqueous solubility for the target compound .
Hypothetical Data Table: Comparison of Key Properties
Biological Activity
Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- is a compound of interest due to its potential biological activities. This article explores its biological effects, focusing on antibacterial, antifungal, and anticancer properties. The compound's structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The chemical formula for Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]- can be represented as follows:
This structure includes a benzodioxole moiety, which is known for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to Benzenemethanamine exhibit a range of biological activities:
-
Antibacterial Activity :
- Compounds with similar structures have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) indicate varying degrees of effectiveness among derivatives.
-
Antifungal Activity :
- Many derivatives demonstrate antifungal properties against pathogens like Candida albicans. Research has shown that certain modifications in the chemical structure can enhance antifungal activity.
-
Anticancer Properties :
- Some benzodioxole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure–activity relationship (SAR) studies suggest that specific substitutions on the benzodioxole ring can significantly impact cytotoxicity.
Table 1: Antibacterial Activity of Benzodioxole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 25 | Bacillus subtilis |
| Compound B | 50 | Escherichia coli |
| Compound C | 10 | Staphylococcus aureus |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5 |
| Compound B | A549 | 10 |
| Compound C | PC3 | 15 |
Case Studies
-
Antibacterial Screening :
A study screened several benzodioxole derivatives for antibacterial activity. Only a few exhibited significant activity against Bacillus subtilis, with the most active compound showing an MIC of 10 µg/mL. This suggests that structural modifications could enhance activity against Gram-positive bacteria . -
Anticancer Research :
In vitro studies demonstrated that certain derivatives induced apoptosis in breast cancer cells (MCF-7). The presence of electron-donating groups on the benzodioxole ring was correlated with increased cytotoxicity, indicating that further optimization could lead to more potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
